Ethyl E-N-BOC-Piperidin-4-ylacrylate
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Overview
Description
Ethyl E-N-BOC-Piperidin-4-ylacrylate is a chemical compound with the molecular formula C15H25NO4 and a molecular weight of 283.36 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl E-N-BOC-Piperidin-4-ylacrylate can be synthesized through a multi-step process involving the protection of piperidine, followed by acrylation. The synthesis typically starts with the protection of piperidine using tert-butoxycarbonyl (BOC) to form N-BOC-piperidine. This intermediate is then reacted with ethyl acrylate under basic conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl E-N-BOC-Piperidin-4-ylacrylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the acrylate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl E-N-BOC-Piperidin-4-ylacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents, particularly in the synthesis of piperidine-based drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl E-N-BOC-Piperidin-4-ylacrylate involves its reactivity with various nucleophiles and electrophiles. The BOC-protected piperidine moiety provides stability, while the acrylate group allows for further functionalization. This dual functionality makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Ethyl E-N-BOC-Piperidin-4-ylacrylate can be compared with other piperidine derivatives such as:
N-BOC-Piperidine: Similar in structure but lacks the acrylate group, limiting its reactivity.
Ethyl Acrylate: Contains the acrylate group but lacks the piperidine moiety, making it less versatile.
Piperidine: The parent compound, which is more reactive but less stable due to the absence of protective groups
These comparisons highlight the unique combination of stability and reactivity in this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 4-[(E)-3-ethoxy-3-oxoprop-1-enyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-5-19-13(17)7-6-12-8-10-16(11-9-12)14(18)20-15(2,3)4/h6-7,12H,5,8-11H2,1-4H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSLGZABCJLALW-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590058 |
Source
|
Record name | tert-Butyl 4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198895-61-3 |
Source
|
Record name | tert-Butyl 4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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